5-(Hydroxymethyl)pyrrolidin-3-ol
Overview
Description
5-(Hydroxymethyl)pyrrolidin-3-ol is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxymethyl group attached to the pyrrolidine ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolidin-3-one: The compound can be synthesized by the reduction of pyrrolidin-3-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydroxymethylation of Pyrrolidin-3-ol: Another method involves the hydroxymethylation of pyrrolidin-3-ol using formaldehyde in the presence of a suitable catalyst.
Industrial Production Methods: In industrial settings, the compound is typically produced through catalytic hydrogenation of pyrrolidin-3-one derivatives. This process involves high-pressure hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).
Types of Reactions:
Oxidation: this compound can be oxidized to form pyrrolidin-3-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form pyrrolidin-3-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic medium, potassium permanganate (KMnO4) in alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Pyrrolidin-3-one
Reduction: Pyrrolidin-3-ol
Substitution: Various halogenated derivatives
Scientific Research Applications
5-(Hydroxymethyl)pyrrolidin-3-ol finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Hydroxymethyl)pyrrolidin-3-ol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Pyrrolidin-3-ol: Lacks the hydroxymethyl group.
Pyrrolidin-3-one: Oxidized form of pyrrolidin-3-ol.
N-Methylpyrrolidin-3-ol: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness: 5-(Hydroxymethyl)pyrrolidin-3-ol is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This group enhances the compound's versatility in synthetic applications and its potential in medicinal chemistry.
Properties
IUPAC Name |
5-(hydroxymethyl)pyrrolidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDMMCNNFPJSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587956 | |
Record name | 5-(Hydroxymethyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104587-51-1 | |
Record name | 5-(Hydroxymethyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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